molecular formula C16H24ClN9 B15354125 Chlorhexidine Diacetate Impurity A

Chlorhexidine Diacetate Impurity A

Cat. No.: B15354125
M. Wt: 377.9 g/mol
InChI Key: DHPRGDRKNYRMPB-UHFFFAOYSA-N
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Description

Chlorhexidine Diacetate Impurity A: is a chemical compound identified by the CAS number 152504-08-0. It is a derivative of chlorhexidine, a widely used antiseptic and disinfectant agent. This impurity is often analyzed in pharmaceuticals to ensure the purity and safety of chlorhexidine diacetate products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorhexidine Diacetate Impurity A can be synthesized through various chemical reactions involving chlorhexidine and acetic anhydride. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired impurity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to minimize the formation of unwanted by-products and ensure the consistent quality of the impurity.

Chemical Reactions Analysis

Types of Reactions: Chlorhexidine Diacetate Impurity A can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various chlorhexidine derivatives and other related compounds.

Scientific Research Applications

Chemistry: Chlorhexidine Diacetate Impurity A is used in analytical chemistry to develop and validate methods for detecting impurities in pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of chlorhexidine impurities on microbial growth and resistance.

Medicine: this compound is analyzed in medical research to ensure the safety and efficacy of chlorhexidine-based antiseptics and disinfectants.

Industry: In the pharmaceutical industry, this impurity is monitored to maintain the quality and purity of chlorhexidine diacetate products.

Mechanism of Action

The mechanism by which Chlorhexidine Diacetate Impurity A exerts its effects involves disrupting microbial cell membranes, leading to cell death. The molecular targets include bacterial cell walls and membranes, and the pathways involved are related to cell membrane integrity and permeability.

Comparison with Similar Compounds

  • Chlorhexidine Acetate: A closely related compound used as an antiseptic and disinfectant.

  • Chlorhexidine Gluconate: Another derivative of chlorhexidine used in medical applications.

  • Chlorhexidine Hydrochloride: A salt form of chlorhexidine used in various pharmaceutical formulations.

Uniqueness: Chlorhexidine Diacetate Impurity A is unique in its specific impurity profile, which differentiates it from other chlorhexidine derivatives. Its presence in pharmaceuticals is carefully monitored to ensure product quality and safety.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H24ClN9

Molecular Weight

377.9 g/mol

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine

InChI

InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26)

InChI Key

DHPRGDRKNYRMPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl

Origin of Product

United States

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